4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole
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Overview
Description
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexafluorocyclopentene ring, a methylbenzo[b]thiophene moiety, and a phenyloxazole group, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole typically involves multiple steps, starting with the preparation of the hexafluorocyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-8-methylquinoline
- 3-(4-{3,3,4,4,5,5-Hexafluoro-2-[5-(3-methoxy-phen-yl)-2-methyl-3-thien-yl]cyclo-pent-1-en-yl}-5-methyl-2-thien-yl)benzonitrile
Uniqueness
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole is unique due to its combination of a hexafluorocyclopentene ring, a methylbenzo[b]thiophene moiety, and a phenyloxazole group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C24H15F6NOS |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C24H15F6NOS/c1-12-20(31-21(32-12)14-8-4-3-5-9-14)19-18(22(25,26)24(29,30)23(19,27)28)17-13(2)33-16-11-7-6-10-15(16)17/h3-11H,1-2H3 |
InChI Key |
VCFLNAFQIMDSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C |
Origin of Product |
United States |
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